{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone
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Overview
Description
{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a piperazine ring substituted with a 3-methylphenyl group, and a piperidine ring attached to the methanone group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluorine atom, and the attachment of the piperazine and piperidine rings. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction with a suitable halogenated quinoline derivative.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a reductive amination reaction with a suitable aldehyde or ketone derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the quinoline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Hydrolysis: The methanone group can undergo hydrolysis in the presence of acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions include various substituted quinoline derivatives and piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential as an antimicrobial and antiviral agent, due to its ability to inhibit the growth of various pathogens.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders, due to its ability to modulate various biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with neurotransmitter receptors, leading to the modulation of neuronal activity and potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
{6-Fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl}(piperidin-1-yl)methanone can be compared with other similar compounds, such as:
6-Fluoroquinoline Derivatives: These compounds share the quinoline core and fluorine substitution, but may have different substituents at other positions, leading to variations in biological activity.
Piperazine Derivatives: These compounds share the piperazine ring, but may have different substituents on the quinoline or piperidine rings, leading to differences in pharmacological properties.
Piperidine Derivatives: These compounds share the piperidine ring, but may have different substituents on the quinoline or piperazine rings, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
[6-fluoro-4-[4-(3-methylphenyl)piperazin-1-yl]quinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O/c1-19-6-5-7-21(16-19)29-12-14-30(15-13-29)25-22-17-20(27)8-9-24(22)28-18-23(25)26(32)31-10-3-2-4-11-31/h5-9,16-18H,2-4,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRVSYWNJZUBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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